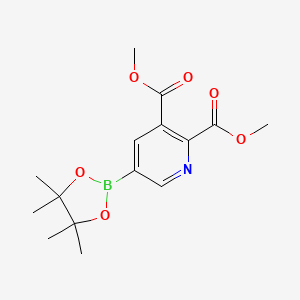

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

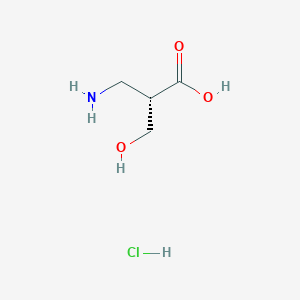

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C16H21BO6 . It has an average mass of 320.145 Da and a monoisotopic mass of 320.143127 Da .

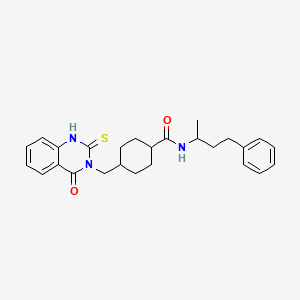

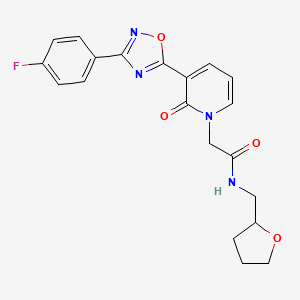

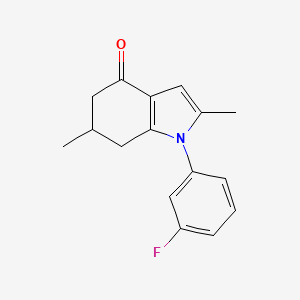

Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring substituted with a dimethyl ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . For more detailed structural information, crystallographic data or NMR spectra would be needed.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, or solubility, additional experimental data would be needed.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- DYRK1A Inhibitors : Researchers have employed this compound in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors . DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) plays a role in neurodevelopmental disorders and has been implicated in Alzheimer’s disease and Down syndrome.

Organic Synthesis and Catalysis

- Protodeboronation Reactions : The compound is a boronic ester, making it useful in catalytic protodeboronation reactions. These reactions allow for the removal of the boron group, leading to the formation of new carbon-carbon bonds. For instance, it has been directly subjected to protodeboronation to provide targeted compounds with overall yields of 65–66% .

Suzuki–Miyaura Cross-Coupling

- Boron Reagents for Suzuki–Miyaura Coupling : Suzuki–Miyaura cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boronic esters, including our compound, play a crucial role in this process. The mild reaction conditions and functional group tolerance make it a valuable tool in organic synthesis .

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)11(17-8-9)13(19)21-6/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQADPWCHQNIBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)